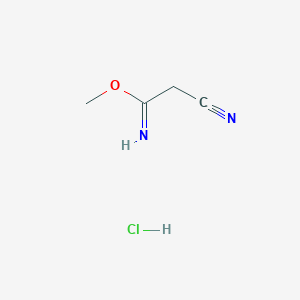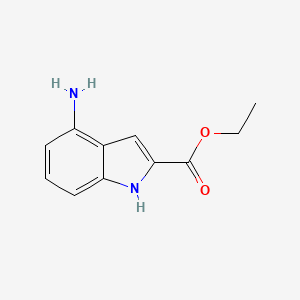
Ethyl 4-amino-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-amino-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . One method involves the alkylation of indole nitrogen, transesterification, and ester hydrolysis . Another method involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been investigated for their unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Wissenschaftliche Forschungsanwendungen
Synthesis of Diversified Pyrimido[1,2-a]indoles
Research by Gupta et al. (2011) highlights a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates for the synthesis of highly diversified pyrimido[1,2-a]indoles. This method stands out for its sequential Sonogashira and [3+3] cyclocondensation reactions, showcasing the potential of ethyl 4-amino-1H-indole-2-carboxylate derivatives in creating complex molecular structures (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).
Deaza-Analogues of Marine Alkaloid Topsentin
The work of Carbone et al. (2013) involved the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin, using a one-pot reaction between β-dicarbonyl compounds and 1,2-diaza-1,3-diene. Although most derivatives showed no significant anticancer activity, one compound exhibited moderate activity against specific cancer cell lines, indicating the potential of ethyl 4-amino-1H-indole-2-carboxylate derivatives in anticancer research (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
Potential Antiarrhythmic Agents
A study by Javed and Shattat (2005) on the N-ethylation of substituted ethyl 1H-indole-2-carboxylates led to the synthesis of ethyl 1-ethyl-1H-indole-2-carboxylates. Further treatment with aryl amines produced ethyl 1H-indole-2-carboxamide analogues, indicating a pathway toward developing new antiarrhythmic agents (Javed & Shattat, 2005).
Antimicrobial Studies
Desai, Bhatt, and Joshi (2019) explored the antimicrobial activities of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, confirming the utility of ethyl 4-amino-1H-indole-2-carboxylate derivatives in combating various bacterial and fungal strains. This research underlines the importance of structural modifications in enhancing antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).
Synthesis of Formyl-1H-indole-2-carboxylates
Research by Pete, Szöllösy, and Szokol (2006) demonstrated the synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process, which involved the transformation of the sulfomethyl group to a formyl function, highlights the versatility of ethyl 4-amino-1H-indole-2-carboxylate derivatives as synthetic intermediates (Pete, Szöllösy, & Szokol, 2006).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Relevant Papers Several papers have been published on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . These papers provide valuable insights into the synthesis, properties, and potential applications of indole derivatives.
Eigenschaften
IUPAC Name |
ethyl 4-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIAPNZOZNVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

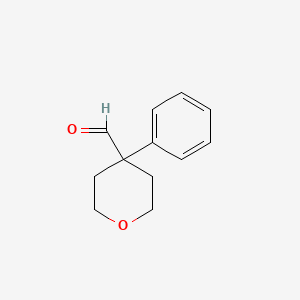
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)
![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
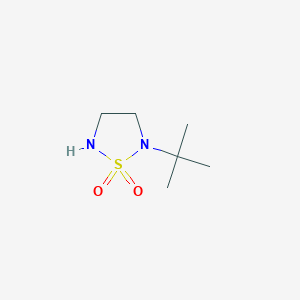
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)
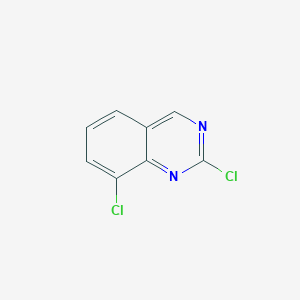

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)


![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)
